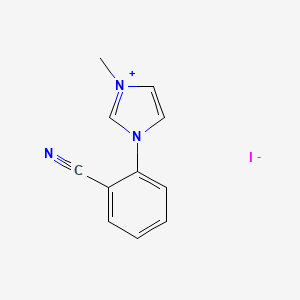

1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of imidazole, which is a heterocyclic organic compound. Imidazoles are commonly found in various natural and synthetic compounds, and they play a crucial role in biochemistry .

Molecular Structure Analysis

Imidazole rings are planar and aromatic. They have two nitrogen atoms in the five-membered ring. The structure of the specific compound you’re asking about would likely have additional groups attached to this basic ring structure .Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Imidazole itself is a polar compound and is relatively stable .Applications De Recherche Scientifique

- CMI serves as a valuable building block for designing new drugs and agrochemicals. Its imidazole core contributes to the structural diversity needed for drug discovery. Researchers explore its potential as a scaffold for antiviral, antibacterial, and antifungal agents .

- PDT is a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. CMI derivatives have shown promise as photosensitizers in PDT due to their absorption in the visible light range. Researchers investigate their effectiveness against various cancers .

- Organic dyes play a crucial role in dye-sensitized solar cells (DSSCs). CMI derivatives can act as sensitizers, absorbing sunlight and transferring electrons to the semiconductor layer. Their tunable properties make them attractive for enhancing DSSC efficiency .

- CMI -based materials find applications in organic electronics, sensors, and optoelectronic devices. Researchers explore their use as components in light-emitting diodes (LEDs), field-effect transistors (FETs), and other functional materials .

- Imidazolium salts, including CMI , serve as precursors for N-heterocyclic carbene (NHC) ligands. NHCs are powerful catalysts in organic synthesis, promoting reactions like cross-couplings, hydrogenations, and C–H activationsCMI derivatives contribute to efficient catalytic processes .

- Imidazolium-based ionic liquids (ILs) are environmentally friendly solvents with unique properties. CMI derivatives can be used as ILs due to their stability, low melting points, and tunable properties. These ILs find applications in chemical processes, separations, and electrochemistry .

Pharmaceuticals and Agrochemicals

Photodynamic Therapy (PDT)

Dye Sensitization in Solar Cells

Functional Materials

Catalysis

Ionic Liquids and Green Solvents

Mécanisme D'action

Target of Action

“1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide” is an imidazole derivative. Imidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure. Some imidazole derivatives work by interacting with enzymes or receptors in the body, while others might interact with DNA or other cellular components

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . Without specific information on the targets and mode of action of “1-(2-cyanophenyl)-3-methyl-1H-imidazol-3-ium iodide”, it’s difficult to predict which biochemical pathways it might affect.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methylimidazol-3-ium-1-yl)benzonitrile;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N3.HI/c1-13-6-7-14(9-13)11-5-3-2-4-10(11)8-12;/h2-7,9H,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOVPHZBYQD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C2=CC=CC=C2C#N.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551428.png)

![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)

![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)

![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)

![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)